N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Overview
Description
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a tetrahydrobenzo[b][1,4]oxazepin ring, which is further substituted with trimethyl and oxo groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action .
Mode of Action
The compound’s mode of action involves its interaction with its targets. The exact nature of these interactions and the resulting changes are currently under investigation .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding its bioavailability. Detailed studies on the pharmacokinetics of the compound are needed to provide a comprehensive understanding .
Result of Action
The molecular and cellular effects of the compound’s action are subject to ongoing research. Preliminary studies suggest that the compound may enhance the body’s stress response, particularly in response to oxidative stress .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps:
Formation of the Oxazepin Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Trimethyl Groups: The trimethyl groups are usually introduced via alkylation reactions. Common reagents for this step include methyl iodide or methyl sulfate in the presence of a strong base like sodium hydride.
Attachment of the Benzamide Group: The final step involves the coupling of the oxazepin ring with a benzoyl chloride derivative to form the benzamide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery. Its derivatives may serve as candidates for the development of new pharmaceuticals.
Industry: The compound can be used in the development of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
- 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Uniqueness
Compared to similar compounds, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group. These structural features contribute to its unique chemical and biological properties, making it a compound of significant interest in various research fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)12-24-16-10-9-14(11-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQERRTWIVMAXAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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